molecular formula C16H18S B14599143 2-(Cyclohexylsulfanyl)naphthalene CAS No. 59693-96-8

2-(Cyclohexylsulfanyl)naphthalene

Cat. No.: B14599143
CAS No.: 59693-96-8
M. Wt: 242.4 g/mol
InChI Key: XEGQSYUUXRIPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylsulfanyl)naphthalene is an organic compound that features a naphthalene ring substituted with a cyclohexylsulfanyl group at the 2-position. This compound is part of a broader class of naphthalene derivatives, which are known for their diverse chemical properties and applications in various fields such as organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylsulfanyl)naphthalene typically involves the introduction of a cyclohexylsulfanyl group to the naphthalene ring. One common method is through the nucleophilic substitution reaction where a naphthalene derivative reacts with a cyclohexylthiol in the presence of a base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylsulfanyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the naphthalene ring or the cyclohexylsulfanyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(Cyclohexylsulfanyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of sulfur-containing compounds with biological systems.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylsulfanyl)naphthalene involves its interaction with various molecular targets. The sulfur atom in the cyclohexylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity. Additionally, the naphthalene ring can undergo electrophilic aromatic substitution, allowing for further functionalization and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)naphthalene
  • 2-(Phenylsulfanyl)naphthalene
  • 2-(Cyclohexylsulfanyl)benzene

Uniqueness

2-(Cyclohexylsulfanyl)naphthalene is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct steric and electronic properties compared to other naphthalene derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

59693-96-8

Molecular Formula

C16H18S

Molecular Weight

242.4 g/mol

IUPAC Name

2-cyclohexylsulfanylnaphthalene

InChI

InChI=1S/C16H18S/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h4-7,10-12,15H,1-3,8-9H2

InChI Key

XEGQSYUUXRIPNL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.